

physical and chemical properties of 3-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-nitrotoluene

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An In-depth Technical Guide to **3-Chloro-2-nitrotoluene**: Properties, Synthesis, and Applications

Introduction

3-Chloro-2-nitrotoluene is an important organic compound that serves as a valuable intermediate in the synthesis of a wide range of chemical products, including dyes and pharmaceuticals.^{[1][2]} Its chemical structure, featuring a toluene backbone substituted with both a chloro and a nitro group, imparts a unique reactivity profile that is highly sought after in synthetic chemistry. The strategic positioning of these functional groups allows for a variety of chemical transformations, making it a versatile building block for more complex molecules.^[1] This guide provides a comprehensive overview of the physical and chemical properties of **3-Chloro-2-nitrotoluene**, its synthesis, reactivity, analytical methods, and safety considerations, tailored for researchers and professionals in chemical and pharmaceutical development.

PART 1: Physicochemical Properties

The fundamental physical and chemical characteristics of **3-Chloro-2-nitrotoluene** are summarized below. These properties are critical for its handling, storage, and application in various chemical reactions.

Table 1: Summary of Physicochemical Data for **3-Chloro-2-nitrotoluene**

Property	Value	Source(s)
IUPAC Name	1-chloro-3-methyl-2-nitrobenzene	[3]
Synonyms	2-Nitro-3-chlorotoluene, Benzene, 1-chloro-3-methyl-2-nitro-	[2][3]
CAS Number	5367-26-0	[3][4]
Molecular Formula	C ₇ H ₆ ClNO ₂	[3][4][5]
Molecular Weight	171.58 g/mol	[3][4]
Appearance	White or Colorless to Yellow powder, lump, or clear liquid	[2][4]
Melting Point	22-23 °C	[2]
Boiling Point	251.9 °C at 760 mmHg; 80 °C at 2 mmHg	[2][4]
Density	~1.3 g/cm ³	[2][4]
Flash Point	106 °C	[2][4]
Refractive Index	1.534 - 1.54	[2][4]
Solubility	Insoluble in water.	[6]
Purity	>96.0% (GC)	[4]

The physical state of **3-Chloro-2-nitrotoluene** can vary from a liquid to a solid at room temperature, given its melting point of 22-23°C.[2] It is typically stored at room temperature, though a cool, dark place is recommended, often under an inert gas as it can be air sensitive. [4]

PART 2: Synthesis and Reactivity

Synthesis Pathways

The synthesis of **3-Chloro-2-nitrotoluene** is crucial for its availability as a chemical intermediate. Several methods have been developed, with one notable process involving the diazotization of an amine precursor.

Protocol 1: Synthesis from 3-Chloro-2-toluidine

A historically significant and technically feasible method for producing **3-Chloro-2-nitrotoluene** with a good yield involves the diazotization of 3-chloro-2-toluidine.^[1] This process, outlined in a 1933 patent, demonstrates a classic route in aromatic chemistry.

Causality and Experimental Choices: The choice of 3-chloro-2-toluidine as the starting material is strategic. The amino group is an excellent handle for introducing the nitro group via a diazonium salt intermediate. The use of cuprocuprisulfite (Etard's salt) and an excess of alkali nitrite is a specific modification of the Sandmeyer reaction, optimized to facilitate the replacement of the diazonium group with a nitro group, leading to excellent yields.^[1]

Step-by-Step Methodology:

- **Diazotization:** Dissolve 44 parts by weight of 3-chloro-2-toluidine in a solution of 31.5 parts by weight of concentrated sulfuric acid and approximately 250 parts by weight of water.
- Cool the solution and diazotize it with a solution of 23.3 parts by weight of sodium nitrite in water.
- **Reaction:** Prepare a mixture of 50 parts by weight of cuprocuprisulfite and 150 parts by weight of 50% sodium nitrite in about 800 parts by weight of water.
- Slowly add the diazo solution to the nitrite/cuprocuprisulfite mixture with stirring.
- **Isolation:** After the reaction is complete, the resulting **3-Chloro-2-nitrotoluene** is isolated by steam distillation, where it passes over as a light oil that solidifies upon cooling.^[1] The reported yield is approximately 75% of the pure nitro compound.^[1]

Figure 1: Synthesis of 3-Chloro-2-nitrotoluene via Diazotization

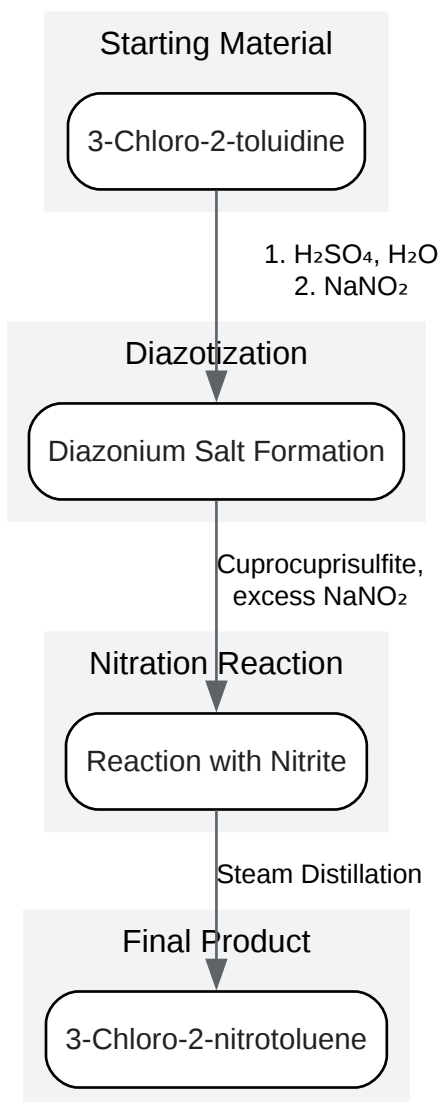
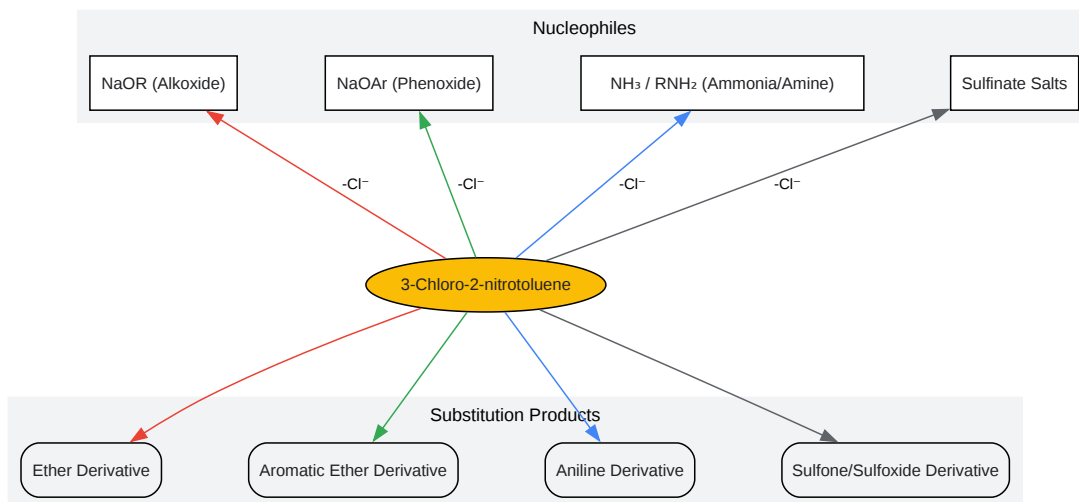


Figure 2: Reactivity Profile of 3-Chloro-2-nitrotoluene



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- To cite this document: BenchChem. [physical and chemical properties of 3-Chloro-2-nitrotoluene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582514#physical-and-chemical-properties-of-3-chloro-2-nitrotoluene]

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